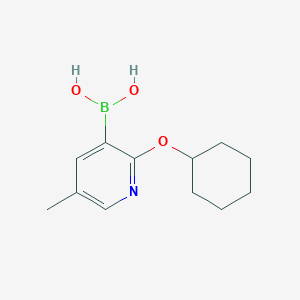
2-Cyclohexyloxy-5-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of boronic acid derivatives involves regioselective alkylation of heteroaromatic compounds, utilizing boronic acids as temporary regiocontrollers to achieve highly reactive quinone equivalents. This approach allows direct access to alkylation products without the common alkenylation derivatives resulting from quinones (Veguillas et al., 2011). Another method includes the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of macrocycles and dendrimers (Christinat et al., 2007).
Molecular Structure Analysis
Studies on boronic acid compounds and their interactions with other molecules reveal diverse hydrogen-bonded architectures, including 1D, 2D, and 3D structures. These structures often incorporate cyclophane-type motifs, demonstrating the versatility of boronic acids in forming complex molecular assemblies (Rodríguez-Cuamatzi et al., 2009).
Chemical Reactions and Properties
Boronic acids are central to various organic reactions, including the highly enantioselective aza-Michael additions, showcasing their catalytic capabilities in facilitating reactions to produce densely functionalized cyclohexanes (Hashimoto et al., 2015). Additionally, their role in [3+2] dipolar cycloadditions with unsaturated carboxylic acids highlights their utility in synthesizing small heterocyclic products with high yields and regioselectivities (Zheng et al., 2010).
Physical Properties Analysis
The physical properties of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid and related compounds are intricate due to their complex molecular structures. These compounds exhibit diverse solid-state structures, facilitated by hydrogen bonding and other non-covalent interactions, which are crucial for their stability and reactivity (Bhogala et al., 2002).
Chemical Properties Analysis
The chemical properties of boronic acids are highlighted by their ability to participate in multicomponent reactions, leading to the synthesis of novel compounds with potential applications in medicinal and biological sciences. This versatility is demonstrated through various reactions, including the synthesis of imidazopyridine derivatives (Marandi, 2018).
科学的研究の応用
Boronic Acid Catalysis
Boronic acids are critical in catalysis, demonstrating versatility in organic synthesis. For instance, they are employed in catalyzing highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This process highlights the utility of boronic acids in synthesizing densely functionalized cyclohexanes, which are valuable in developing pharmaceuticals and advanced materials (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
Isoquinolinylboronic acids exhibit extraordinarily high affinities for diols at physiological pH, making them powerful tools for sensing applications. These compounds can bind to diol-containing biomolecules, like glucose, with significant fluorescence changes, enabling their use in biological sensing and diagnostics (Cheng, Ni, Yang, & Wang, 2010).
Synthesis of Heteroaromatic Compounds
Boronic acids facilitate the regioselective alkylation of heteroaromatic compounds, leading to the synthesis of various functionalized molecules. The reaction with 3-methyl substituted 2-quinonyl boronic acids provides direct access to 5,5-disubstituted cyclohexene-1,4-diones, showcasing the potential of boronic acids in constructing complex organic frameworks (Veguillas, Ribagorda, & Carreño, 2011).
Multicomponent Assembly of Nanostructures
Boronic acids play a pivotal role in the assembly of dendritic nanostructures. By condensing with dihydroxypyridine, boronic acids form macrocycles and dendrimers, highlighting their significance in nanotechnology and materials science for applications ranging from drug delivery systems to novel nanomaterials (Christinat, Scopelliti, & Severin, 2007).
Electroorganic Synthesis
The electrochemical oxidation of methylpyridines at boron-doped diamond electrodes demonstrates the role of boronic acids in electroorganic synthesis. This process allows for the selective oxidation of compounds, offering an environmentally friendly alternative for the synthesis of complex organic molecules and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).
特性
IUPAC Name |
(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJKMXJOLPVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)
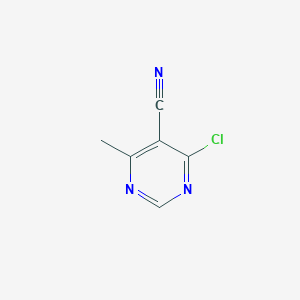
![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)
![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
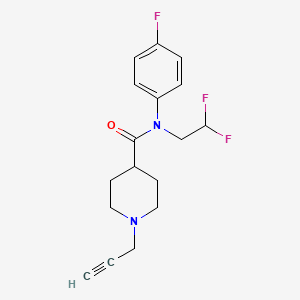
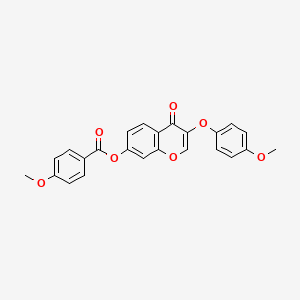
![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
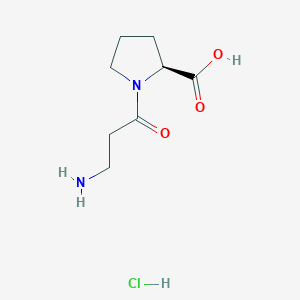
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)